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Compound of Interest

Compound Name: 4-Methyl-7-nitro-1H-indazole

CAS No.: 104103-06-2

Cat. No.: B185859

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-Methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry

and drug development. As experimental data for this specific molecule is not extensively

published, this document synthesizes information from closely related analogs and

foundational spectroscopic principles to present a robust, predictive analysis. This guide is

intended for researchers, scientists, and drug development professionals who require a deep

understanding of the structural elucidation of nitro-substituted indazoles.

Introduction to 4-Methyl-7-nitro-1H-indazole
4-Methyl-7-nitro-1H-indazole belongs to the indazole family, a class of bicyclic heteroaromatic

compounds known for a wide range of biological activities. The presence of a nitro group, a

strong electron-withdrawing moiety, and a methyl group on the indazole core significantly

influences the molecule's electronic distribution, reactivity, and, consequently, its spectroscopic

properties.[1] Accurate structural confirmation through a multi-technique spectroscopic

approach is paramount for its application in synthesis and biological screening. This guide will

cover the theoretical underpinnings, predictive data, and detailed acquisition protocols for
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

4-Methyl-7-nitro-1H-indazole in solution.[1] The analysis of chemical shifts, coupling

constants, and signal multiplicities allows for the unambiguous assignment of each proton and

carbon atom in the molecule.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H

proton, and the methyl group protons. The electron-withdrawing nitro group at the 7-position

and the electron-donating methyl group at the 4-position will cause characteristic shifts in the

aromatic region.

Table 1: Predicted ¹H NMR Data for 4-Methyl-7-nitro-1H-indazole (in DMSO-d₆)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale for
Prediction

N-H ~13.5 broad singlet -

The N-H proton

of indazoles is

typically

deshielded and

appears as a

broad signal at a

high chemical

shift.[2]

H-3 ~8.3 singlet -

This proton is

adjacent to the

pyrazole nitrogen

and is expected

to be deshielded.

H-5 ~7.8 doublet J ≈ 8.0

Coupled to H-6.

Its chemical shift

is influenced by

the adjacent

methyl group.

H-6 ~7.2 doublet J ≈ 8.0

Coupled to H-5.

Its chemical shift

is influenced by

the adjacent nitro

group.

4-CH₃ ~2.6 singlet -

The methyl

group protons

will appear as a

singlet in a

typical range for

aromatic methyl

groups.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts of the carbon atoms are sensitive to the electronic environment, with the carbon

atom attached to the nitro group (C-7) expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for 4-Methyl-7-nitro-1H-indazole (in DMSO-d₆)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C-3 ~135
Aromatic carbon in the

pyrazole ring.

C-3a ~120 Bridgehead carbon.

C-4 ~130
Aromatic carbon bearing the

methyl group.

C-5 ~125 Aromatic carbon.

C-6 ~115
Aromatic carbon influenced by

the nitro group.

C-7 ~145

Aromatic carbon directly

attached to the electron-

withdrawing nitro group.[3]

C-7a ~140 Bridgehead carbon.

4-CH₃ ~20

Typical chemical shift for a

methyl group attached to an

aromatic ring.

Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of

4-Methyl-7-nitro-1H-indazole.

Sample Preparation:
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Accurately weigh approximately 5-10 mg of the compound.

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of

DMSO-d₆ is due to its excellent solubilizing power for many organic compounds and its

ability to avoid exchange of the N-H proton.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure good

signal dispersion.[4]

Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation

delay of 2 seconds, and 16-32 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual DMSO signal at 2.50 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024-4096 scans.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
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2D NMR (Optional but Recommended):

To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation

Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum

Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and

carbon signals.[1]

Visualization of NMR Assignments

4-Methyl-7-nitro-1H-indazole

¹H NMR Assignments

¹³C NMR Assignments

H-3 ~8.3 ppm

H-5 ~7.8 ppm

H-6 ~7.2 ppm

4-CH₃ ~2.6 ppm

N-H ~13.5 ppm

C-3 ~135 ppm

C-4 ~130 ppm

C-5 ~125 ppm

C-6 ~115 ppm

C-7 ~145 ppm

4-CH₃ ~20 ppm

Click to download full resolution via product page

Caption: Predicted NMR assignments for 4-Methyl-7-nitro-1H-indazole.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. For 4-Methyl-7-nitro-1H-indazole, the key vibrational modes
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will be those of the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the N-O bonds

of the nitro group.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3300-3400 N-H stretch Medium, broad

3000-3100 Aromatic C-H stretch Medium

2850-2960 Methyl C-H stretch Medium

1590-1620 Aromatic C=C stretch Medium-Strong

1520-1560 Asymmetric NO₂ stretch Strong

1340-1380 Symmetric NO₂ stretch Strong

800-850 C-N stretch Medium

Experimental Protocol for IR Data Acquisition
Sample Preparation:

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample

directly on the ATR crystal.[5]

For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and

press into a transparent disk.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution

of 4 cm⁻¹.[5]

Data Analysis:
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The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the major absorption peaks and assign them to the corresponding

functional groups.

Visualization of IR Workflow
Solid Sample

Place on ATR Crystal

Step 1

Acquire Spectrum
(4000-400 cm⁻¹, 4 cm⁻¹ res.)

Step 2

Identify Functional Groups

Step 3

Click to download full resolution via product page

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

Technique Predicted m/z Interpretation

Electrospray Ionization (ESI+) [M+H]⁺ = 178.06
Molecular ion peak

(protonated)

Electron Ionization (EI) M⁺ = 177.05 Molecular ion peak
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Fragmentation Pattern: Under EI conditions, common fragmentation pathways for nitroaromatic

compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). Therefore, fragment ions at m/z

131 (M⁺ - NO₂) and m/z 147 (M⁺ - NO) would be expected.

Experimental Protocol for MS Data Acquisition
Sample Preparation:

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol

or acetonitrile.

Data Acquisition (ESI):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the spectrum in positive ion mode.

Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

Data Acquisition (EI):

Introduce the sample via a direct insertion probe or through a GC inlet.

Use a standard electron energy of 70 eV.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight.

Analyze the major fragment ions to gain further structural information.

Conclusion
The comprehensive spectroscopic analysis of 4-Methyl-7-nitro-1H-indazole requires a

combination of NMR, IR, and MS techniques. This guide provides a detailed predictive

framework and robust experimental protocols to aid researchers in the structural elucidation of

this compound. The predicted data, based on the analysis of structurally related molecules and

fundamental principles, serves as a reliable reference for experimental verification. Adherence
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to the described methodologies will ensure the acquisition of high-quality, reproducible data,

which is essential for advancing research and development involving this and other nitro-

substituted indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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